molecular formula C12H17Cl2N3O B1437396 N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride CAS No. 1172020-52-8

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride

Cat. No. B1437396
M. Wt: 290.19 g/mol
InChI Key: FMNJZSKZUNKMAI-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O . It has a molecular weight of 290.19 .


Molecular Structure Analysis

The InChI code for “N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride” is 1S/C12H16ClN3O.ClH/c1-9-2-3-10 (8-11 (9)13)15-12 (17)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3, (H,15,17);1H .


Physical And Chemical Properties Analysis

“N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Optimization

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride is a chemical compound that has been explored in various contexts of chemical synthesis and optimization. For instance, the compound has been involved in the development of an enantioselective process for the preparation of a CGRP receptor inhibitor. This process was noted for its convergent, stereoselective, and economical synthesis, including the synthesis of the hydrochloride salt on a multikilogram scale. The research delved into different routes for the synthesis of the chiral indazolyl amino ester subunit and discussed the advantages and disadvantages of each route. The final assembly of the drug substance was also a key focus of the study (Cann et al., 2012).

Another study developed a scalable and facile synthetic process for a Rho kinase inhibitor involving N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound structurally related to N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride. The process led to the synthesis of the compound from 4-aminopyridine and N,N′-carbonyldiimidazole, highlighting the process's potential for upscaling and production (Wei et al., 2016).

Radioligand Development

One of the significant applications of related piperazine-1-carboxamide derivatives is in the development of radioligands for PET imaging. A study synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. This research is critical in the context of exploring compounds for neuroimaging and understanding neurological pathways and disorders (Gao et al., 2008).

Biological Activities

A series of piperazine-1-carboxamide derivatives were synthesized and evaluated for their biological activities. This included the exploration of anti-TMV (Tobacco mosaic virus) and antimicrobial activities. The study revealed that certain derivatives exhibited promising biological activities, indicating the potential of these compounds in the development of antiviral and antimicrobial agents (Reddy et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c1-9-2-3-10(8-11(9)13)15-12(17)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNJZSKZUNKMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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